25-Aminolanosterol is a sterol compound derived from lanosterol, a key precursor in the biosynthesis of sterols in fungi and animals. It is produced through the metabolic transformation of 24(R,S),25-epiminolanosterol by certain fungi, notably Gibberella fujikuroi, which metabolizes this compound to yield 25-aminolanosterol along with lanosterol itself . This compound falls under the category of amino sterols, which are characterized by the presence of an amino group at the C-25 position of the sterol structure.
The synthesis of 25-aminolanosterol can be understood through its metabolic pathway. The compound is synthesized via the reduction of 24(R,S),25-epiminolanosterol, which involves enzymatic processes that convert the aziridine ring to a tertiary amine. This reaction showcases a stereocontrolled deamination process leading to the formation of 25-aminolanosterol, demonstrating a unique aspect of sterol biosynthesis in fungi .
The synthesis involves:
25-Aminolanosterol has a molecular formula of and features a complex steroidal structure typical of sterols. The key structural characteristics include:
The molecular weight is approximately 397.67 g/mol, and it exhibits specific stereochemistry that influences its biological interactions and activity.
25-Aminolanosterol participates in various chemical reactions typical for sterols, including:
Key parameters influencing these reactions include pH, temperature, and the presence of specific catalysts or enzymes that facilitate these transformations.
The mechanism of action for 25-aminolanosterol primarily involves its role as an inhibitor in fungal sterol biosynthesis. It acts on key enzymes such as delta 24-sterol methyltransferase, disrupting the normal pathway that leads to ergosterol production, which is essential for fungal cell membrane integrity .
In vitro studies have shown that compounds like 25-aminolanosterol exhibit significant antifungal activity by inhibiting cell growth and cholesterol synthesis in fungi. This action is primarily due to its structural similarity to ergosterol, allowing it to interfere with ergosterol biosynthesis pathways effectively.
The physical properties of 25-aminolanosterol include:
It exhibits stability under standard laboratory conditions but can undergo degradation under extreme pH or temperature conditions. Its reactivity profile includes participation in nucleophilic reactions due to the amino group.
25-Aminolanosterol has significant applications in pharmacology and biochemistry:
25-Aminolanosterol (C30H53NO) was first identified in 1989 as a metabolic product of the fungus Gibberella fujikuroi when exposed to the synthetic compound 24(R,S),25-epiminolanosterol. This aziridine derivative underwent enzymatic ring opening and reduction to yield 25-aminolanosterol, a previously unknown sterol. Structural confirmation was achieved through co-chromatography with authentic standards, mass spectrometry, and isotopic labeling studies, revealing a lanosterol backbone with an amino group (-NH2) at the C-25 position instead of the typical methyl group [3]. This discovery marked the first evidence of direct aziridine reduction to a tertiary amine in biological systems and highlighted stereocontrolled deamination yielding Δ24 sterols rather than Δ25(27) isomers [3].
A decade later, chemical synthesis routes were established to produce 25-aminolanosterol and its analog 25-aminocholesterol from natural sterol precursors. Nuclear magnetic resonance and X-ray crystallography confirmed the amino group’s equatorial orientation at C-25, which critically influences molecular interactions with sterol-binding enzymes [4]. Table 1 summarizes key structural features distinguishing 25-aminolanosterol from its parent compound:
Table 1: Structural Comparison of Lanosterol and 25-Aminolanosterol
Property | Lanosterol | 25-Aminolanosterol |
---|---|---|
Chemical Formula | C30H50O | C30H53NO |
C-25 Substituent | Methyl group (-CH3) | Amino group (-NH2) |
Polarity | Hydrophobic | Amphiphilic |
Biosynthetic Origin | Cyclization of oxidosqualene | Aziridine reduction or chemical synthesis |
Unlike natural sterols, 25-aminolanosterol is not an endogenous biosynthetic intermediate but a metabolic shunt product with inhibitory effects on sterol biosynthesis. When administered to fungi or protozoa, it disrupts post-squalene pathway enzymes. Specifically, it competitively inhibits sterol methyltransferase (SMT), which catalyzes the transfer of methyl groups from S-adenosylmethionine to C-24 of sterol side chains—a key step in ergosterol biosynthesis absent in humans [6] [8].
Metabolic studies in Gibberella fujikuroi demonstrated that 25-aminolanosterol is incorporated into the sterol pathway, leading to tritium-labeled 24(28)-methylene-24,25-dihydrolanosterol and 14-norlanosterol. This confirms its utilization as a substrate by downstream enzymes despite its unusual C-25 modification [3]. In Candida albicans, analogs like 25-thialanosterol cause accumulation of zymosterol and Δ24-sterols while depleting ergosterol, indicating SMT blockade [7].
25-Aminolanosterol exhibits distinct biochemical properties compared to other lanosterol derivatives:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7